molecular formula C17H32N2 B1598904 1-Tetradecyl-1H-imidazole CAS No. 54004-47-6

1-Tetradecyl-1H-imidazole

Cat. No.: B1598904
CAS No.: 54004-47-6
M. Wt: 264.4 g/mol
InChI Key: TZMGRMKTZVQDMX-UHFFFAOYSA-N
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Description

1-Tetradecyl-1H-imidazole is an organic compound with the chemical formula C17H32N2. It is a solid powder substance that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its unique imidazole ring structure, which is a five-membered ring containing two nitrogen atoms.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Comparison with Similar Compounds

    • 1-Hexadecyl-1H-imidazole

    • 1-Octadecyl-1H-imidazole

    • 1-Dodecyl-1H-imidazole

    • 1-Decyl-1H-imidazole

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    Properties

    IUPAC Name

    1-tetradecylimidazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17-19/h14,16-17H,2-13,15H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TZMGRMKTZVQDMX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCN1C=CN=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H32N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80202323
    Record name 1H-Imidazole, 1-tetradecyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80202323
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    264.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    54004-47-6
    Record name 1H-Imidazole, 1-tetradecyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004476
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1H-Imidazole, 1-tetradecyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80202323
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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